molecular formula C13H19N3O3S B15054240 tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B15054240
M. Wt: 297.38 g/mol
InChI Key: AIPQXCZBCIUUBS-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound tert-butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate belongs to the pyrido[4,3-d]pyrimidine class, characterized by a bicyclic scaffold with fused pyridine and pyrimidine rings. Key functional groups include:

  • tert-Butyl carbamate (Boc) at position 6: Provides steric protection and modulates solubility.
  • Hydroxyl group at position 4: Enables derivatization (e.g., phosphorylation, sulfonation) or hydrogen bonding in biological systems.
  • Methylthio (SCH₃) group at position 2: An electron-donating substituent with moderate nucleophilicity, influencing reactivity and interactions.

Properties

IUPAC Name

tert-butyl 2-methylsulfanyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-6-5-9-8(7-16)10(17)15-11(14-9)20-4/h5-7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPQXCZBCIUUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and formamides.

    Introduction of the tert-butyl group: This step typically involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation reaction.

    Addition of the hydroxy group: This can be accomplished through hydroxylation reactions using oxidizing agents.

    Incorporation of the methylthio group: This step involves the use of methylthiolating agents under suitable conditions to introduce the methylthio group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulating receptors: The compound can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Interfering with DNA/RNA: It may bind to nucleic acids, disrupting their function and affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among analogs lie in substituents at positions 2 and 4, which critically influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound (Position 2 Substituent) Position 4 Substituent Molecular Weight Key Properties/Reactivity Applications/Notes
Target Compound (Methylthio) Hydroxyl (OH) ~325.4 (estimated) Moderate nucleophilicity at C2; hydroxyl enables derivatization. Intermediate for kinase inhibitors; potential for hydrogen bonding .
2-(Pyridin-3-yl) [Compound 118] Hydroxyl (OH) 346.81 Aromatic substituent enhances π-π stacking; high melting point (250–253°C) . Imaging ligands for neuroinflammation ().
2-(Methylsulfonyl) [] - 313.37 Strong electron-withdrawing group; higher solubility in polar solvents . Likely intermediate for sulfonamide-based drugs.
2-Amino [] - 311.38 Amino group enables cross-coupling (e.g., Buchwald-Hartwig); basicity affects solubility . Building block for functionalized derivatives.
4-Chloro [] Chlorine (Cl) 346.81 Chloro group acts as a leaving group for nucleophilic substitution . Intermediate in VEGFR-2 inhibitor synthesis .
2,4-Dichloro [] Chlorine (Cl) 328.19 High reactivity for cross-coupling (e.g., Suzuki-Miyaura) . Used in diversified medicinal chemistry workflows.

Reactivity and Stability

  • Hydroxyl vs. Chloro at C4 : The hydroxyl group in the target compound is less reactive than chloro () but can be activated via tosylation (e.g., compound 119 in ) . Chloro derivatives are preferred for nucleophilic displacement.
  • Methylthio vs. Methylsulfonyl : Methylthio is oxidizable to sulfone (e.g., ), altering electronic properties and stability . Sulfonyl groups enhance metabolic resistance but reduce nucleophilicity.

Key Data Tables

Physical Properties of Selected Analogs

Compound Melting Point (°C) Molecular Weight Solubility Profile
Target Compound (Methylthio) Not reported ~325.4 Moderate in polar aprotic solvents
2-(Pyridin-3-yl) [118] 250–253 346.81 Low in water; soluble in DMF/DMSO
2-(Methylsulfonyl) Not reported 313.37 High in DMSO, methanol
4-Chloro-2-(pyridin-4-yl) Not reported 346.81 Soluble in chloroform, THF

Reactivity Comparison

Reaction Type Target Compound (Methylthio) 4-Chloro Analog 2-Amino Analog
Nucleophilic Substitution Low (requires activation) High (Cl as leaving group) N/A (amino not leaving)
Oxidation SCH₃ → SO₂CH₃ likely Stable Stable
Cross-Coupling (e.g., Suzuki) Feasible with Pd catalysis Highly feasible Requires deprotection

Biological Activity

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. Its unique structure, characterized by a tert-butyl group, hydroxy group, and methylthio group, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S with a molecular weight of 297.37 g/mol. The presence of functional groups such as hydroxy and methylthio enhances its interaction with biological targets. The following table summarizes its key structural features:

Feature Description
Molecular Formula C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S
Molecular Weight 297.37 g/mol
Functional Groups Hydroxy (-OH), Methylthio (-S-CH₃), Tert-butyl (-C(CH₃)₃)

Research indicates that this compound exhibits significant biological activity through its interactions with various molecular targets.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor in several enzymatic pathways. For instance, preliminary studies suggest its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's disease .
  • Receptor Interaction : The hydroxy and methylthio groups facilitate hydrogen bonding and other non-covalent interactions that stabilize binding to specific receptors involved in cellular signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have applications in cancer therapy. Its ability to modulate specific biological targets could inhibit cell proliferation and induce apoptosis in cancer cells.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro assays have shown its capability to scavenge free radicals and reduce oxidative stress in cellular models . This activity may contribute to its therapeutic potential in diseases characterized by oxidative damage.

Comparative Analysis

To illustrate the uniqueness of this compound compared to structurally similar compounds, the following table highlights key differences:

Compound Name Key Differences Unique Features
tert-Butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-dicarboxylateEthyl group instead of methylthioAltered reactivity and biological activity
tert-Butyl 4-methyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateMethyl group instead of hydroxyChanges interaction profile with biological targets
tert-Butyl 4-hydroxy 2-(phenylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylatePhenylthio group instead of methylthioPotentially different pharmacological properties

Case Studies

  • Inhibition Studies : A study evaluated the inhibition of AChE and BChE by various compounds including this compound. Results indicated that it selectively inhibited BChE with an IC50 value indicating significant potency .
  • Antioxidant Evaluation : In a series of assays measuring antioxidant capacity (ABTS and FRAP), the compound exhibited strong radical scavenging ability comparable to known antioxidants .

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